2-(4-Bromophenyl)-2-oxoethyl 4-cyanobutanoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 4-cyanobutanoate is an organic compound that features a bromophenyl group, a cyano group, and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-cyanobutanoate typically involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 4-cyanobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 4-cyanobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-cyanobutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and cyano groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetonitrile: Shares the bromophenyl and cyano groups but lacks the oxoethyl group.
4-Bromoacetophenone: Contains the bromophenyl group but has an acetyl group instead of the cyano and oxoethyl groups.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 4-cyanobutanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the cyano and oxoethyl groups allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
62759-74-4 |
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Molecular Formula |
C13H12BrNO3 |
Molecular Weight |
310.14 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-cyanobutanoate |
InChI |
InChI=1S/C13H12BrNO3/c14-11-6-4-10(5-7-11)12(16)9-18-13(17)3-1-2-8-15/h4-7H,1-3,9H2 |
InChI Key |
VCFRPQSWSPYZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCCC#N)Br |
Origin of Product |
United States |
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